Desmethyl Ranitidine

概要

説明

Synthesis Analysis

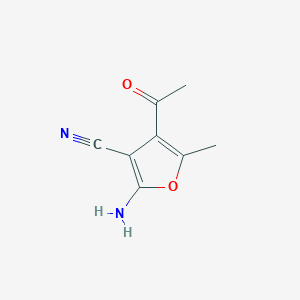

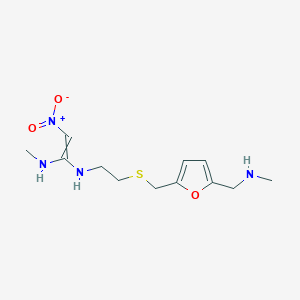

Desmethyl Ranitidine is synthesized through modifications to the Ranitidine structure, involving interactions with cytochrome P-450 enzymes. These processes emphasize the compound's interaction with the enzyme system, highlighting the significance of the nitro and amine groups in its molecular framework (Rendic, Kajfez, & Ruf, 1983).

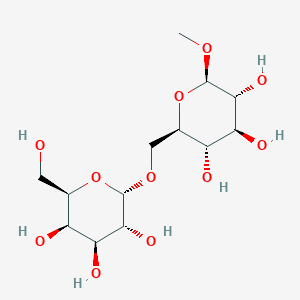

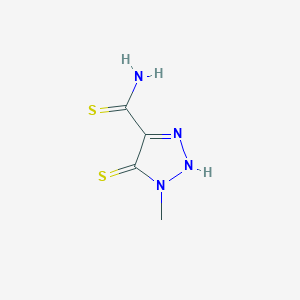

Molecular Structure Analysis

Desmethyl Ranitidine's molecular structure is critical for its biochemical interactions. Notably, its interaction with cytochrome P-450 and the presence of functional groups such as nitro and amine groups play a significant role in its biochemical activity. These structural features are essential for understanding its mechanism of action and interactions within biological systems (Rendic, Kajfez, & Ruf, 1983).

Chemical Reactions and Properties

The chemical behavior of Desmethyl Ranitidine, including its interactions with oxidants and potential for forming reactive metabolites, is an area of interest. Its reactivity with singlet oxygen and hydroxyl radicals suggests potential pathways for degradation and interaction with other compounds in the environment (Latch et al., 2003).

Physical Properties Analysis

The physical properties of Desmethyl Ranitidine, such as its solubility, melting point, and stability, are influenced by its molecular structure. The compound's interaction with different solvents and its behavior under various environmental conditions are important for understanding its physical characteristics and stability (Mirmehrabi et al., 2004).

Chemical Properties Analysis

Desmethyl Ranitidine's chemical properties, including its reactivity, degradation pathways, and interactions with biological molecules, are crucial for its understanding. Its formation of nitroso derivatives under certain conditions and interaction with oxidative species highlights the complexity of its chemical behavior (Maura et al., 1983).

科学的研究の応用

1. Treatment of Gastric Ulcer

- Application Summary : Ranitidine Hydrochloride has been used in the formulation of gastro retentive floating microspheres for the treatment of gastric ulcers .

- Methods of Application : The microspheres were prepared using the Ionotropic Gelation technique and solvent evaporation technique with different carriers’ ratios (Carbopol 934, Chitosan, and sodium alginate) .

- Results : The study found that depending on the ratio, the percentage yield was between 58.33% to 90.38%. The in-vitro drug release study revealed that certain formulations had 89.97%, 92.91%, 93.68% drug released at the end of dissolution studies respectively .

2. Detection of Nitrosamine Genotoxic Impurities

- Application Summary : Ranitidine has been analyzed for the presence of nitrosamine genotoxic impurities using LC-MS .

- Methods of Application : The method involved the use of the UPLC HSS T3 Column for excellent reversed-phase chromatographic retentivity of NDMA, and resolution from the drug product ranitidine .

- Results : This method was used to analyze a ranitidine drug product tablet, achieving an LLOQ of 0.1 ng/mL (0.0025 ppm based on a 30 mg/mL dose) and determining the concentration of NDMA in the tablet to be 29.0 ng/mL, or 1 ppm relative to the ranitidine API .

3. Treatment of Peptic Ulcer Disease

- Application Summary : Ranitidine is commonly used in the treatment of peptic ulcer disease .

- Methods of Application : Ranitidine is administered orally or through injection .

- Results : Ranitidine works by blocking histamine, thus decreasing the amount of acid released by cells of the stomach .

4. Treatment of Gastroesophageal Reflux Disease

- Application Summary : Ranitidine has been used to treat gastroesophageal reflux disease .

- Methods of Application : Similar to the treatment of peptic ulcer disease, Ranitidine can be given orally or through injection .

- Results : By blocking histamine, Ranitidine decreases the amount of acid released, which can help alleviate symptoms of gastroesophageal reflux disease .

5. Inhibiting Protein Glycation and Oxidation

- Application Summary : Ranitidine has been found to be as effective as aminoguanidine and Trolox in inhibiting protein glycation and oxidation .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results suggest that further research is needed, particularly in patients with diseases that promote protein glycation (diabetes, cardiovascular, and neurodegenerative diseases) .

6. Investigation of Cancer Risk

- Application Summary : A study led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, investigated the risk of cancer associated with the use of Ranitidine .

- Methods of Application : The study used a large-scale cohort across multiple countries to compare the risk of cancer among Ranitidine users and users of other Histamine-2 Receptor Antagonists (H2RAs) .

- Results : Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

The FDA has requested manufacturers to withdraw all prescription and over-the-counter ranitidine drugs from the market immediately due to the presence of a contaminant known as N-Nitrosodimethylamine (NDMA) in ranitidine medications . Future research and development efforts may focus on finding alternatives to ranitidine-containing medicines .

特性

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLBVRXZNDXPPW-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desmethyl Ranitidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[3-(Dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol](/img/structure/B23120.png)

![1-[2-Hydroxy-1-(2-hydroxyethoxy)ethyl]-1h-1,2,4-triazole-5-carboxamide](/img/structure/B23138.png)

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)